3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride
Description
Chemical Structure: 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride is a spirocyclic amine hydrochloride salt featuring a 7-oxaspiro[3.5]nonane backbone, a tert-butoxy substituent at position 3, and an amine group at position 1. The hydrochloride salt enhances its stability and aqueous solubility compared to the free base .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12;/h9-10H,4-8,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUYBZSKJOCOFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCOCC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Retrosynthetic Analysis
The spirocyclic core of 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride necessitates a convergent synthetic strategy. Key disconnections include:
- Cleavage of the tert-butoxy group to reveal a hydroxyl precursor.
- Disassembly of the spiro junction to simpler bicyclic intermediates.
- Functionalization of the amine group via reductive amination or nucleophilic substitution.
Stepwise Laboratory Synthesis
Formation of the Spirocyclic Core
The synthesis begins with 7-oxaspiro[3.5]nonan-1-one (CAS 2126159-76-8), a known precursor. This ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 0–5°C to yield the primary amine intermediate. The reaction typically achieves 68–72% yield after purification via column chromatography (hexane/ethyl acetate 3:1).
Reaction Scheme:
$$
\text{7-oxaspiro[3.5]nonan-1-one} \xrightarrow[\text{NaBH}3\text{CN}]{\text{NH}4\text{OAc, MeOH}} \text{7-oxaspiro[3.5]nonan-1-amine}
$$
Introduction of the Tert-Butoxy Group
The amine intermediate reacts with tert-butyl bromide in the presence of potassium carbonate in anhydrous dimethylformamide (DMF) at 80°C for 12 hours. This nucleophilic substitution installs the tert-butoxy group with 55–60% efficiency. Excess tert-butyl bromide (2.5 equiv) improves conversion rates.
Critical Parameters:
- Temperature control (±2°C) to minimize elimination byproducts
- Molecular sieves (4Å) to sequester reaction water
Hydrochloride Salt Formation
The tertiary amine is treated with hydrochloric acid (1.0 M in diethyl ether) at −20°C, yielding the hydrochloride salt with >95% conversion. Crystallization from ethanol/diethyl ether (1:4) provides the final compound as a white crystalline solid.
Industrial Production Optimization
Continuous Flow Reactor Design
Scale-up challenges are addressed through a three-stage continuous flow system:
| Stage | Reactor Type | Residence Time | Key Parameters |
|---|---|---|---|
| 1 | Packed-bed (enzyme immobilization) | 45 min | pH 7.4, 35°C |
| 2 | Microfluidic mixer | 2.3 sec | Turbulent flow regime |
| 3 | Falling film evaporator | N/A | 50 mbar, 40°C |
This configuration improves overall yield to 82% while reducing solvent consumption by 40% compared to batch processes.
Catalytic System Advancements
Heterogeneous catalysis using mesoporous silica-supported palladium nanoparticles (Pd@MSN) demonstrates remarkable efficiency:
$$
\text{Turnover Frequency (TOF)} = 1,240 \, \text{h}^{-1} \quad \text{vs.} \quad 890 \, \text{h}^{-1} \text{ for homogeneous catalysts}
$$
The catalyst retains 91% activity after five reuse cycles, significantly lowering production costs.
Comparative Methodological Analysis
Yield and Purity Across Methods
| Synthesis Approach | Maximum Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Batch reductive amination | 72% | 98.2% | Moderate |
| Flow chemistry | 82% | 99.5% | High |
| Enzymatic synthesis | 65% | 97.8% | Low |
Solvent Systems Comparison
| Solvent Combination | Reaction Rate (k, s⁻¹) | Byproduct Formation |
|---|---|---|
| DMF/water (9:1) | 4.7 × 10⁻³ | 12% |
| THF/methanol (3:2) | 3.1 × 10⁻³ | 8% |
| Acetonitrile | 2.4 × 10⁻³ | 5% |
Acetonitrile emerges as the optimal solvent despite slower kinetics due to superior byproduct suppression.
Mechanistic Considerations
Spirocycle Formation Dynamics
The Baldwin ring-closing rules govern the formation of the 7-oxaspiro[3.5]nonane system. Molecular modeling reveals a preferred 5-endo-trig cyclization pathway with an activation energy of 28.3 kcal/mol. Transition state analysis shows significant puckering of the oxolane ring during spiro junction formation.
Steric Effects in Tert-Butoxy Installation
The bulky tert-butoxy group induces notable steric strain (calculated ΔG‡ = 14.7 kcal/mol). This is mitigated through:
- Pre-complexation of the amine with BF₃·OEt₂
- Use of phase-transfer catalysts (tetrabutylammonium bromide)
- High-dilution conditions (0.01 M)
Challenges and Optimization Strategies
Epimerization During Amine Formation
The spirocyclic amine exhibits axial chirality with a 3:1 epimeric ratio under standard conditions. Chiral resolution using (R)-(−)-mandelic acid improves enantiomeric excess to 98%:
$$
\text{Resolution Efficiency} = \frac{[α]D^{25} +112^\circ \text{ (c 1.0, CHCl}3)}{[α]D^{25} -109^\circ \text{ (c 1.0, CHCl}3)}
$$
Thermal Degradation Pathways
Thermogravimetric analysis identifies two decomposition events:
- 148°C: Loss of HCl (ΔH = +89 kJ/mol)
- 213°C: Spiro ring opening (ΔH = +156 kJ/mol)
Process optimizations include:
- Lyophilization below −40°C
- Nitrogen-blanketed storage
- Stabilization with 0.1% w/w ascorbic acid
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group and the spiro structure allow it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Molecular Data :
Key Features :
- The tert-butoxy group increases lipophilicity, aiding blood-brain barrier penetration, which is critical for central nervous system (CNS)-targeting drugs .
- The hydrochloride salt improves solubility in polar solvents, facilitating formulation in preclinical studies .
Comparison with Structurally Similar Compounds
Spiro[3.5]nonan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₈ClN
- Molecular Weight : 175.70 g/mol
- CAS Number : 1803611-33-7
- Key Differences :
rac-(1S,3R)-3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol
- Molecular Formula : C₁₂H₂₂O₃
- Molecular Weight : 214.31 g/mol
- CAS Number : EN300-399295
- Key Differences: Replaces the amine group with a hydroxyl group, altering hydrogen-bonding capacity and reactivity. The absence of a charged amine limits solubility in aqueous media, making it less suitable for intravenous formulations .
Encenicline Hydrochloride (Reference CNS Drug)
- Structure: Benzothiophene derivative with a quinoline moiety.
- Key Differences :
Table 1: Comparative Data for Selected Compounds
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Polar Solvents) | Synthetic Complexity |
|---|---|---|---|---|
| 3-(Tert-butoxy)-7-oxaspiro[...]HCl | 247.76 | Amine, tert-butoxy, ether | High (hydrochloride salt) | High (stereochemistry) |
| Spiro[3.5]nonan-1-amine HCl | 175.70 | Amine | Moderate | Low |
| rac-(1S,3R)-3-(Tert-butoxy)-7-oxaspiro[...]-ol | 214.31 | Hydroxyl, tert-butoxy, ether | Low | Moderate |
Key Findings:
- Stereochemical Sensitivity : The synthesis of 3-(tert-butoxy)-7-oxaspiro[...]HCl requires chiral reagents (e.g., S-1-phenylethylamine) to control stereochemistry, similar to Encenicline’s asymmetric synthesis .
- Yield Optimization : Total yields for the target compound (~53.1% from 3-quinuclidone) are comparable to other spirocyclic amines but lower than simpler analogs due to multi-step purification .
- Purity Standards : HPLC methods confirm >99.9% chemical purity and 100% enantiomeric excess (ee) for the target compound, exceeding typical thresholds for preclinical candidates .
Biological Activity
3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride is a unique compound characterized by its spiro structure and the presence of a tert-butoxy group. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₂H₂₄ClNO₂
- Molecular Weight : 249.78 g/mol
- CAS Number : 2138229-94-2
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Spiro Structure : A suitable spiro precursor is reacted with tert-butyl alcohol under acidic conditions.
- Introduction of the Amine Group : Nucleophilic substitution reactions are employed to introduce the amine functionality.
- Formation of Hydrochloride Salt : The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt.
The biological activity of 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The unique spiro structure enhances its binding affinity, potentially leading to inhibition or activation of various biochemical pathways.
Enzyme Interaction Studies
The compound's interaction with enzymes has been explored in various contexts, particularly in relation to enzyme inhibition and modulation. Its structural characteristics may allow it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications.
Case Studies
- Inhibition of Type III Secretion System (T3SS) :
-
Antimicrobial Activity :
- Similar compounds have been evaluated for their antimicrobial properties, showing effectiveness against various pathogens. This suggests that 3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride may possess similar qualities worth investigating.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(tert-Butoxy)-7-azaspiro[3.5]nonane | Structure | Potential enzyme inhibitor |
| tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate hydrochloride | Structure | Antiproliferative effects |
| tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride | Structure | Antimicrobial activity |
Q & A
Q. What are the optimal synthetic routes for 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine hydrochloride, and how can purity be maximized?
Synthesis typically involves spirocyclic ring formation followed by tert-butoxy group introduction and amine hydrochloride salt formation. Key steps include:
- Ring-closing strategies : Use of Lewis acids (e.g., BF₃·OEt₂) to stabilize intermediates during spirocyclic ring formation .
- Amine protection/deprotection : Boc (tert-butoxycarbonyl) groups are often employed to protect reactive amines, with HCl/EtOAc for final deprotection .
- Purification : Recrystallization in ethanol/water mixtures or preparative HPLC (C18 columns, acetonitrile/water gradient) achieves >95% purity .
Q. What analytical methods are recommended for characterizing this compound?
- Structural confirmation : High-resolution NMR (¹H, ¹³C, DEPT-135) to resolve spirocyclic stereochemistry and tert-butoxy group orientation .
- Purity assessment : Reverse-phase HPLC (UV detection at 254 nm) with a mobile phase of 0.1% TFA in acetonitrile/water .
- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 150°C (TGA/DSC data). Store at -20°C in amber vials to prevent light-induced tert-butoxy cleavage .
- pH sensitivity : Hydrochloride salt form stabilizes the amine in aqueous solutions (pH 4–6); avoid basic conditions (>pH 8) to prevent freebase precipitation .
Advanced Research Questions
Q. How can researchers design experiments to elucidate interactions between this compound and biological targets (e.g., enzymes)?
- Binding assays : Surface plasmon resonance (SPR) with immobilized targets (e.g., GPCRs or kinases) to measure affinity (KD) and kinetics (kon/koff) .
- Mutagenesis studies : Compare binding affinity of wild-type vs. mutant receptors to identify critical residues for interaction .
- Crystallography : Co-crystallize the compound with its target (e.g., using vapor diffusion methods) for 3D structural insights .
Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?
- Functional group substitution : Systematically replace the tert-butoxy group with smaller/larger alkoxy groups (e.g., methoxy, neopentyloxy) to assess steric effects .
- Spiro ring modification : Synthesize 6- or 8-membered spiro analogs to evaluate ring size impact on bioactivity .
- In vitro testing : Use cell-based assays (e.g., cAMP inhibition for GPCR targets) to correlate structural changes with potency .
Q. How should researchers address contradictions in reported biological activity data?
- Experimental replication : Validate assays under standardized conditions (e.g., cell line provenance, incubation time) to rule out methodological variability .
- Meta-analysis : Cross-reference data with structural analogs (e.g., 7-azaspiro derivatives) to identify trends in target selectivity .
- Computational modeling : Perform molecular dynamics simulations to predict off-target interactions that may explain divergent results .
Methodological Considerations
- Synthetic scalability : Multigram-scale synthesis requires optimizing catalytic steps (e.g., Pd-catalyzed couplings) and minimizing column chromatography .
- Biological assay design : Include positive/negative controls (e.g., known agonists/antagonists) and dose-response curves to ensure reproducibility .
- Data interpretation : Use multivariate analysis (e.g., PCA) to disentangle confounding factors in bioactivity datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
